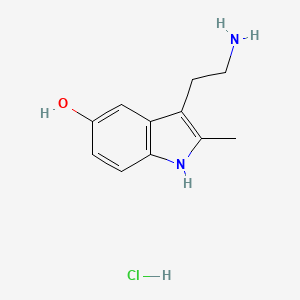

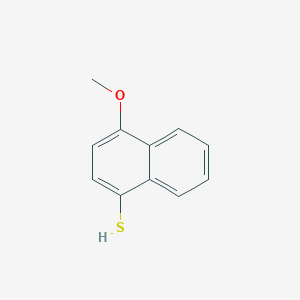

![molecular formula C15H15Cl3N2O2 B2788632 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide CAS No. 324069-38-7](/img/structure/B2788632.png)

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide, also known as BTFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications.

Applications De Recherche Scientifique

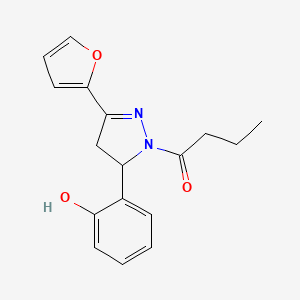

Neuropharmacology and Neurodegenerative Disorders

Dibenzylamines, including our compound of interest, exhibit high neuropharmacological potential. Researchers have explored their use in treating neurodegenerative disorders, such as Alzheimer’s disease . These molecules can interfere with natural neurotransmission pathways, making them attractive candidates for drug development. Specifically, the N-methyl-dibenzylamine derivative has shown promise as an inhibitor of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase), which are enzymes associated with neurodegeneration .

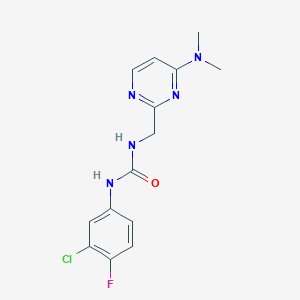

Peptide Analog Synthesis

Aza-type Michael addition reactions involving β-amino carbonyl compounds (like our compound) are commonly used to synthesize peptide analogs. These derivatives serve as precursors for optically active amino acids, amino alcohols, diamines, and lactams .

Biosynthetic Pathways

Researchers have explored the possibility of engineering microbial enzymes to create biosynthetic pathways for N-benzyl cyclo-tertiary amines. While this work is ongoing, it highlights the potential for biologically derived production of similar compounds .

Organic Synthesis

The synthetic pathway for ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxylate, followed by hydrolysis and Barton decarboxylation. This general procedure can be adapted to synthesize a wide range of chiral amines .

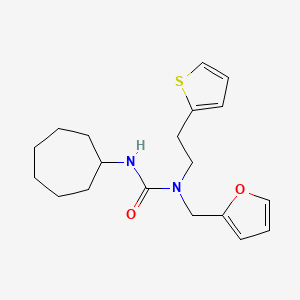

Chiral Ligands

The cyclohexyl group in our compound replaces the methyl group found in the AChE-CAS core group. This modification results in a potential new ligand for acetylcholinesterase and butylcholinesterase, which are relevant in various biological processes .

Radical Decarboxylation

The characterization of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine includes techniques such as NMR spectroscopy (1H and 13C), high-resolution mass spectrometry, and infrared spectroscopy. These methods provide insights into its structure and properties .

Propriétés

IUPAC Name |

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl3N2O2/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAILDZUHGRJLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329605 |

Source

|

| Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

324069-38-7 |

Source

|

| Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2788551.png)

![N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2788558.png)

![Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride](/img/structure/B2788561.png)

![3,4,5-triethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2788565.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2788566.png)

![2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2788567.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2788569.png)

![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2788570.png)